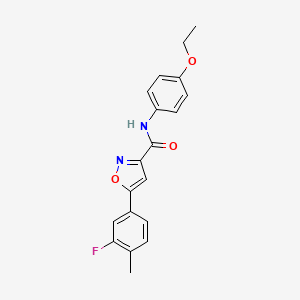
N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethoxy and fluoro-methyl groups can be done via electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could lead to simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable oxazole ring makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of oxazole derivatives with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The unique structure of this compound may exhibit pharmacological activity, making it a candidate for further investigation in therapeutic research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxazole ring.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(4-ethoxyphenyl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(4-ethoxyphenyl)-5-(3-fluoro-4-ethylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both ethoxy and fluoro-methyl groups enhances its reactivity and potential interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H17FN2O3 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O3/c1-3-24-15-8-6-14(7-9-15)21-19(23)17-11-18(25-22-17)13-5-4-12(2)16(20)10-13/h4-11H,3H2,1-2H3,(H,21,23) |
InChI Key |
METKEPJZSOFLRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















